(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Microwave irradiation has emerged as a cleaner, more efficient, and faster method for synthesizing benzothiazole derivatives, including compounds structurally related to the specified chemical. This approach offers advantages over traditional thermal heating by providing good to excellent yields in a solvent-free medium, highlighting a green chemistry perspective in the synthesis of complex molecules (Saeed, 2009).
Sensing Applications
Benzothiazole derivatives have demonstrated potential as chemosensors for cyanide anions. Research involving coumarin benzothiazole derivatives has explored their photophysical properties and recognition capabilities for cyanide ions. These compounds exhibit significant changes in fluorescence upon interaction with cyanide, enabling their application as sensitive and selective sensors (Wang et al., 2015).
Biological Activities
The structural motif of benzothiazole and its derivatives has been extensively explored for anticancer properties. Various studies have synthesized and evaluated benzothiazole derivatives, revealing moderate to excellent anticancer activities against different cancer cell lines, such as breast, lung, colon, and ovarian cancer. These findings suggest the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Molecular and Structural Analysis
The crystal and molecular structures of related compounds have been determined, shedding light on their conformational and geometrical features. Such studies contribute to understanding the molecular basis of their reactivity, biological activity, and potential applications in materials science (Kranjc et al., 2011).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(28)25-24-26(2)21-11-7-8-12-22(21)31-24/h4-16H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPSUVESQLIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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